N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution on the pyrazole ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the triazole ring: This can be synthesized by the cyclization of an appropriate hydrazide with an acyl chloride.
Coupling of the pyrazole and triazole rings: This step involves the reaction of the pyrazole derivative with the triazole derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound.
Substitution: This can involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 1-phenyl-3-methyl-5-pyrazolone
- 1,2,4-triazole-3-thione
- 3,5-diphenyl-1H-pyrazole
Uniqueness
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of pyrazole and triazole rings, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-13(17-14(21)8-20-10-15-9-16-20)7-12(18-19)11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRIKUCGJBIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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